N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound. The choice of reactions depends on the functional groups present in the molecule.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
Synthesis and Reactivity
Research has been conducted on synthesizing phenyl-substituted triazolo-annelated quinazolines, employing N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. These processes lead to derivatives through thionation or chlorination, highlighting the compound's chemical versatility and potential for creating a wide range of pharmacologically active molecules (Al-Salahi, 2010).
Pharmacological Potential
A notable study synthesized novel cyclohexyl-substituted triazoloquinazolinones, demonstrating significant H1-antihistaminic activity in vivo. This research suggests the compound's potential as a basis for developing new classes of H1-antihistamines with minimal sedation effects, offering an alternative to existing medications (Alagarsamy et al., 2007).
Derivative Development
Further investigations into the chemical transformation of lactam moieties within related structures have facilitated access to various heterocyclic derivatives. These studies underscore the compound's flexibility and potential for generating novel bioactive molecules, possibly contributing to new therapeutic options (Al-Salahi & Geffken, 2011).
Antimicrobial and Anticancer Properties
Research extending to the antimicrobial and anticancer properties of related quinazoline derivatives has highlighted significant activity against various pathogens and cancer cell lines. This suggests a broader pharmacological relevance, with potential applications in treating infections and cancer (Ghosh et al., 2015).
Safety And Hazards
This involves assessing the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, further studies needed to fully understand its properties, or new synthetic routes to produce it more efficiently.
Please consult with a professional chemist or a reliable source for accurate information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2S/c1-17-9-3-5-11-19(17)30-22(33)18-10-4-6-12-20(18)31-23(30)28-29-24(31)34-15-21(32)27-25(16-26)13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEWQUHGPWZDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5(CCCCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
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